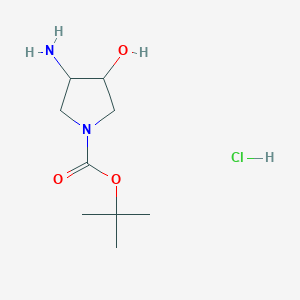

Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C9H18N2O3·HCl . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride typically involves the protection of the amino group and the hydroxyl group, followed by the introduction of the tert-butyl ester group. One common method involves the reaction of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and degradation of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process typically includes steps such as purification by recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxyl group in tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new chemical entities.

Biology: In biological research, this compound is used to study the interactions of pyrrolidine derivatives with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features allow for the exploration of new drug candidates with improved efficacy and safety profiles.

Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their structure and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

- Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

- Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate acetate

- Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate sulfate

Comparison: Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is unique due to its hydrochloride salt form, which can influence its solubility and reactivity. Compared to its acetate and sulfate counterparts, the hydrochloride form may exhibit different physicochemical properties, making it suitable for specific applications in research and industry.

Biological Activity

Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate hydrochloride is a compound notable for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

- Molecular Formula: C10H19ClN2O3

- Molecular Weight: Approximately 202.25 g/mol

- Structure: The compound features a pyrrolidine ring with amino and hydroxyl functional groups, contributing to its biological activity. The presence of a tert-butyl group enhances lipophilicity, which may influence membrane permeability and receptor interactions.

This compound exhibits its biological effects primarily through:

- Enzyme Modulation: The compound can act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical pathways. It has been shown to interact with protein-ligand complexes, affecting enzyme kinetics and metabolic processes.

- Receptor Interaction: It binds to specific receptors, potentially altering neurotransmission and signal transduction pathways, which may have implications in neuropharmacology .

Biological Activity

The compound has demonstrated several biological activities:

- Antiviral Activity: Preliminary studies indicate that it may exhibit antiviral properties against certain beta-coronaviruses. Its mechanism appears to involve interference with viral entry into host cells rather than direct inhibition of viral replication .

- Neuroprotective Effects: Research suggests potential applications in neurodegenerative diseases due to its ability to modulate neurotransmitter systems.

- Antitumor Potential: The compound is being explored as a precursor in the development of drugs targeting various cancers, leveraging its ability to affect cell signaling pathways involved in tumor growth.

Table 1: Summary of Biological Activities

Case Study: Antiviral Profiling

A recent study evaluated the antiviral efficacy of various compounds, including this compound. The results indicated that the compound effectively blocked viral entry with an EC50 value of 1.25 µM against SARS-CoV-2 pseudovirus. This finding highlights its potential as a therapeutic candidate for coronavirus infections .

Case Study: Neuroprotective Mechanisms

In another study focusing on neuroprotection, the compound was shown to enhance neuronal survival in vitro under oxidative stress conditions. This suggests its potential application in treating neurodegenerative disorders such as Alzheimer's disease by protecting neurons from apoptotic signals.

Future Directions

The ongoing research on this compound aims to further elucidate its mechanisms of action and explore additional therapeutic applications. Key areas of interest include:

- Detailed Mechanistic Studies: Understanding the precise molecular interactions and pathways influenced by the compound.

- Clinical Trials: Evaluating safety and efficacy in human subjects for various conditions, particularly viral infections and neurodegenerative diseases.

Properties

IUPAC Name |

tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJTVYMOCPYEAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.